molecular formula C22H36N14O8S B12713872 Theophylline, 7-(3-guanidinopropyl)-, hemisulfate (salt) CAS No. 85460-93-1

Theophylline, 7-(3-guanidinopropyl)-, hemisulfate (salt)

Cat. No.: B12713872
CAS No.: 85460-93-1
M. Wt: 656.7 g/mol
InChI Key: WRFYUPBJZOOBTR-UHFFFAOYSA-N
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Description

Theophylline, 7-(3-guanidinopropyl)-, hemisulfate (salt) is a chemical compound that belongs to the class of xanthine derivatives. It is known for its pharmacological properties, particularly in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). The compound is characterized by the presence of a guanidinopropyl group attached to the theophylline molecule, which enhances its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Theophylline, 7-(3-guanidinopropyl)-, hemisulfate (salt) typically involves the reaction of theophylline with 3-guanidinopropylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dimethyl sulfoxide (DMSO), and a catalyst, such as triethylamine. The reaction mixture is heated to a specific temperature, usually around 80-100°C, for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of Theophylline, 7-(3-guanidinopropyl)-, hemisulfate (salt) involves large-scale synthesis using batch or continuous flow reactors. The process is optimized to achieve high yields and purity of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to ensure consistent quality. The product is then purified using techniques such as crystallization, filtration, and drying.

Chemical Reactions Analysis

Types of Reactions

Theophylline, 7-(3-guanidinopropyl)-, hemisulfate (salt) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form reduced derivatives.

    Substitution: The guanidinopropyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Theophylline, 7-(3-guanidinopropyl)-, hemisulfate (salt) has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a model compound in studying reaction mechanisms.

    Biology: Investigated for its effects on cellular processes and signaling pathways.

    Medicine: Explored for its potential therapeutic effects in treating respiratory diseases, cardiovascular conditions, and neurological disorders.

    Industry: Utilized in the development of pharmaceuticals and as an additive in various industrial processes.

Mechanism of Action

Theophylline, 7-(3-guanidinopropyl)-, hemisulfate (salt) exerts its effects through multiple mechanisms. It acts as a phosphodiesterase inhibitor, leading to increased levels of cyclic adenosine monophosphate (cAMP) in cells. This results in bronchodilation, anti-inflammatory effects, and improved respiratory function. The compound also interacts with adenosine receptors, modulating neurotransmitter release and providing neuroprotective effects.

Comparison with Similar Compounds

Similar Compounds

    Theophylline: A xanthine derivative with bronchodilator properties.

    Aminophylline: A complex of theophylline and ethylenediamine, used in the treatment of asthma and COPD.

    Caffeine: A stimulant that shares structural similarities with theophylline and has similar pharmacological effects.

Uniqueness

Theophylline, 7-(3-guanidinopropyl)-, hemisulfate (salt) is unique due to the presence of the guanidinopropyl group, which enhances its biological activity and provides additional therapeutic benefits compared to other xanthine derivatives. This modification allows for more targeted and effective treatment of various medical conditions.

Properties

CAS No.

85460-93-1

Molecular Formula

C22H36N14O8S

Molecular Weight

656.7 g/mol

IUPAC Name

2-[3-(1,3-dimethyl-2,6-dioxopurin-7-yl)propyl]guanidine;sulfuric acid

InChI

InChI=1S/2C11H17N7O2.H2O4S/c2*1-16-8-7(9(19)17(2)11(16)20)18(6-15-8)5-3-4-14-10(12)13;1-5(2,3)4/h2*6H,3-5H2,1-2H3,(H4,12,13,14);(H2,1,2,3,4)

InChI Key

WRFYUPBJZOOBTR-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCCN=C(N)N.CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCCN=C(N)N.OS(=O)(=O)O

Origin of Product

United States

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